molecular formula C13H13N3O3 B12905711 3-Isoxazolecarboxamide, 5-benzoyl-4-(dimethylamino)- CAS No. 647862-50-8

3-Isoxazolecarboxamide, 5-benzoyl-4-(dimethylamino)-

Cat. No.: B12905711
CAS No.: 647862-50-8
M. Wt: 259.26 g/mol
InChI Key: RKBIWOGXFPRIEI-UHFFFAOYSA-N
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Description

5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors for the cycloaddition and acylation reactions, as well as employing more efficient catalysts and reaction conditions to increase yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an analgesic, anti-inflammatory, and anticancer agent.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyl-5-(dimethylamino)isoxazole-3-carboxamide
  • 5-Benzoyl-4-(methylamino)isoxazole-3-carboxamide
  • 5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxylic acid

Uniqueness

5-Benzoyl-4-(dimethylamino)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its biological applications.

Properties

CAS No.

647862-50-8

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

5-benzoyl-4-(dimethylamino)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H13N3O3/c1-16(2)10-9(13(14)18)15-19-12(10)11(17)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,18)

InChI Key

RKBIWOGXFPRIEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(ON=C1C(=O)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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